N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. Its molecular formula is , and it has a molecular weight of 344.38 g/mol. The compound features a furan ring substituted with a thiophene moiety, which contributes to its potential biological activity and utility in various scientific applications.
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide is classified under organic compounds, specifically as a heterocyclic compound due to the presence of furan and thiophene rings. It is also categorized as an acetamide due to its functional group structure.
The synthesis of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide can be represented using various structural formulas:
InChI=1S/C17H16N2O3S/c20-15(11-5-7-24-10-11)14-4-3-13(25-14)9-19-17(22)16(21)18-8-12-2-1-6-23-12/h1-7,10,15,20H,8-9H2,(H,18,21)(H,19,22)This representation indicates the connectivity of atoms within the molecule, highlighting the presence of sulfur and nitrogen atoms alongside carbon and oxygen.
The compound exhibits a complex three-dimensional structure due to its heterocyclic components, which may influence its reactivity and interaction with biological targets.
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide can participate in various chemical reactions:
Each reaction pathway requires specific conditions regarding temperature, pH, and solvent systems to optimize yields and selectivity.
Further studies are necessary to elucidate the exact mechanisms through which this compound exerts its effects in biological systems.
The compound's physical properties include:
Chemical properties include:
Relevant data on these properties can be referenced from chemical databases like PubChem .
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2-(o-tolyloxy)acetamide has potential applications in various scientific fields:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7